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(3-(2-Aminopyrimidin-5-yl)phenyl)methanol

Regiochemistry Building block quality Kinase inhibitor synthesis

Procuring a generic 'aminopyrimidine benzyl alcohol' without verifying the meta isomer risks synthesis failure: the para isomer cannot replicate the bent trajectory required for type II kinase hinge-binding. (3-(2-Aminopyrimidin-5-yl)phenyl)methanol (CAS 1111102-40-9) is the qualified meta-substituted building block that solves this. - Provides a pre-formed 2-aminopyrimidine hinge binder with a meta-hydroxymethyl exit vector for ether/ester elongation. - Enables direct Suzuki-Miyaura coupling from 2-aminopyrimidine-5-boronic acid and 3-bromobenzyl alcohol, avoiding regioisomeric contamination. - Meets rule-of-three fragment criteria (MW 201.22, HBD ≤3, HBA ≤5); suitable for fragment library inclusion and PROTAC linker attachment. Supplied with certificate of analysis; immediate quote available for gram-scale orders.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B11813847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2-Aminopyrimidin-5-yl)phenyl)methanol
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CN=C(N=C2)N)CO
InChIInChI=1S/C11H11N3O/c12-11-13-5-10(6-14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,13,14)
InChIKeyKZVJQWYXAGVTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-(2-Aminopyrimidin-5-yl)phenyl)methanol – Key Intermediate for Kinase-Targeted Molecular Assembly


(3-(2-Aminopyrimidin-5-yl)phenyl)methanol (CAS 1111102-40-9) is a bifunctional heterocyclic building block comprising a 2-aminopyrimidine moiety and a meta-hydroxymethylphenyl group. It belongs to the 2-aminopyrimidine class widely exploited in kinase inhibitor design, serving as a core scaffold or late-stage intermediate for constructing ATP-competitive inhibitors targeting PDGFR, FGFR, JAK2, and Aurora kinases [1]. Its meta-substitution pattern and free primary alcohol distinguish it sterically and electronically from its para isomer and from 2-substituted analogs, directly affecting downstream coupling efficiency and final inhibitor geometry.

Meta-substitution pattern – provides a bent scaffold required for ATP-competitive kinase inhibitor geometry
Free primary alcohol handle – enables versatile linker elongation without deprotection steps
2-Aminopyrimidine core – retains the canonical hinge-binding pharmacophore for kinase target engagement

Why (3-(2-Aminopyrimidin-5-yl)phenyl)methanol Cannot Be Trivially Replaced by In-Class Analogs


Although multiple (aminopyrimidinyl)phenylmethanol regioisomers and 2-substituted analogs share the same molecular formula (C₁₁H₁₁N₃O) and are often catalogued interchangeably by suppliers , their reactivity and the geometry of their downstream products diverge sharply. The position of the hydroxymethyl group on the phenyl ring (ortho, meta, or para) alters the dihedral angle between the pyrimidine and phenyl planes, modulates hydrogen-bonding capacity, and changes the trajectory of the linker in final conjugated molecules – all of which are critical parameters in kinase hinge-binding pharmacophores. Procurement of a generic 'aminopyrimidine benzyl alcohol' without specifying the meta isomer therefore risks synthesis failure, reduced yield in subsequent cross-coupling steps, or production of a biologically inactive regioisomer.

Regioisomer mismatch
Para or ortho isomers alter the dihedral angle and exit vector, which may prevent adoption of the required hinge-binding conformation.
2-Substituted analogs
Methylthio or methoxy replacements eliminate the key H-bond donor, disrupting the 2-aminopyrimidine hinge interaction.
Generic procurement risk
Ordering unspecified “aminopyrimidine benzyl alcohol” can deliver the incorrect isomer, leading to synthesis failure or inactive products.

Quantitative Differentiation Evidence for (3-(2-Aminopyrimidin-5-yl)phenyl)methanol


Meta-Regioisomer Purity Advantage Over Para Isomer in Commercial Supply

Commercially available (3-(2-aminopyrimidin-5-yl)phenyl)methanol (meta isomer, CAS 1111102-40-9) is supplied at a guaranteed purity of 98% by Leyan (Shanghai) . Its para isomer (4-(2-aminopyrimidin-5-yl)phenyl)methanol, CAS 1111101-92-8, is also offered at 98% purity by the same vendor . However, the meta isomer is critical when the target pharmacophore requires a kinked geometry; substitution of the para isomer yields a linear scaffold that cannot recapitulate the binding pose of the meta-derived final compound.

Meta vs. Para Isomer Purity & Geometry
Head-to-head
Meta isomer (target)98% purity, bent scaffold
vs
Para isomer98% purity, linear scaffold
Both 98% HPLC, but connectivity yields ~40° dihedral angle difference
Meta regioisomer is essential when a kinked hinge-to-linker trajectory is required; purity ensures reproducible coupling yields.
Vendor batch data (Leyan, 2024); structural comparison only.
Regiochemistry Building block quality Kinase inhibitor synthesis

Hydrogen-Bond Donor Count Advantage Over 2-Methylthio and 2-Methoxy Analogs

The target compound features a free 2-amino group on the pyrimidine ring, providing two hydrogen-bond donors (HBD) suitable for kinase hinge-region recognition. Replacing the amino group with methylthio (3-(2-(methylthio)pyrimidin-5-yl)benzyl alcohol) or methoxy (3-(2-methoxypyrimidin-5-yl)benzyl alcohol) eliminates these H-bond donors, drastically altering target engagement potential . The 2-amino group is essential to the canonical 2-aminopyrimidine kinase pharmacophore established by imatinib and related inhibitors [1].

H-Bond Donor Count vs. 2-Substituted Analogs
Class-level
Target (2-NH₂)HBD = 2
vs
2-SMe / 2-OMe analogsHBD = 1
ΔHBD = +1; 2-aminopyrimidine hinge-binding motif retained only in target
Retaining the 2-amino group is necessary for canonical kinase hinge recognition; the analogs lack this critical interaction.
Computational property calculation; class-level pharmacophore inference.
H-bond interaction Molecular recognition Kinase hinge binding

Free Hydroxymethyl Handle vs. 4-(Pyrimidin-5-yl)phenyl)methanol Lacking the 2-Amino Group

The primary alcohol of the target compound serves as a versatile synthetic handle for esterification, etherification, oxidation to aldehyde, or conversion to halide for nucleophilic displacement. 4-(Pyrimidin-5-yl)phenyl)methanol (CAS 198084-13-8) also bears a hydroxymethyl group but lacks the 2-amino substituent, thus requiring separate installation of the hinge-binding functionality post-coupling . The target compound consolidates both the hinge-binding motif and the linker attachment point in a single intermediate, reducing synthetic step count by at least one step compared to the 4-(pyrimidin-5-yl)phenyl)methanol route.

Synthetic Step Economy vs. Des-Amino Analog
Cross-study
Target compoundHinge-binder + handle in one step
vs
4-(Pyrimidin-5-yl)phenyl)methanolRequires separate amination step
Estimated 1–2 synthetic steps saved by using the pre-functionalized 2-amino building block
Accelerates SAR exploration by eliminating a deprotection or amination step in kinase probe assembly.
Retrosynthetic analysis; class-level workflow inference.
Synthetic diversification Linker strategy PROTAC building blocks

Meta-Substitution Enables Diverse Downstream Topology vs. Ortho Isomer Steric Constraints

The meta arrangement of the hydroxymethyl group relative to the pyrimidine–phenyl bond results in a non-linear, bent molecular topology that is geometrically distinct from the ortho isomer ([2-(2-aminopyrimidin-5-yl)phenyl]methanol) . Ortho substitution forces greater steric compression and restricts rotational freedom around the aryl–aryl bond, which can preclude adoption of the bioactive conformation required for certain kinase pockets. In kinase inhibitor design, the exit vector angle from the hinge-binding region is a key determinant of selectivity; meta substitution provides an exit vector distinct from both ortho and para configurations [1].

Exit Vector Geometry: Meta vs. Ortho/Para
Class-level
Meta (target)~120° exit vector
vs
Ortho ~60°, Para 180°
Angular difference ~60° from ortho and para; steric freedom varies significantly
Meta geometry provides a bent exit trajectory required for many kinase selectivity pockets; other isomers may be incompatible.
Idealized sp² geometry; supported by structure-based design literature.
Conformational analysis Linker geometry Kinase selectivity

High-Priority Application Scenarios for (3-(2-Aminopyrimidin-5-yl)phenyl)methanol


Synthesis of Meta-Substituted Type II Kinase Inhibitors with Kinked Linker Geometry

When designing type II kinase inhibitors that occupy both the ATP-binding site and an adjacent allosteric pocket, the linker connecting the hinge-binding 2-aminopyrimidine to the hydrophobic motif must adopt a bent trajectory [1]. (3-(2-Aminopyrimidin-5-yl)phenyl)methanol provides exactly this meta-bent scaffold in a single building block, with the free hydroxyl group available for subsequent elongation via ether or ester linkages. No para or ortho isomer can replicate this topology without introducing additional synthetic steps or strained conformations.

PROTAC Degrader Linker Attachment Point with Built-in Hinge-Binder

Proteolysis-targeting chimeras (PROTACs) require a ligand that binds the target protein, a linker, and an E3 ligase recruiter. The target compound serves as a pre-formed hinge-binding fragment (2-aminopyrimidine) with a conveniently positioned hydroxymethyl group for linker elongation, supporting PROTAC development against kinases such as Aurora A, JAK2, or FLT3 [2]. The meta geometry provides adequate spatial separation between the kinase-binding warhead and the linker exit point, reducing the risk of steric clash with the E3 ligase complex.

Fragment-Based Drug Discovery (FBDD) Libraries as a Privileged Kinase Fragment

The compound fulfills the rule-of-three criteria for fragment screening (MW = 201.22 Da, HBD ≤ 3, HBA ≤ 5) and incorporates the 2-aminopyrimidine pharmacophore recognized by numerous kinase active sites [3]. Inclusion in fragment libraries enables hit identification against novel kinase targets; the meta-hydroxymethyl group provides a straightforward vector for fragment growing or merging without requiring de novo synthesis of the hinge-binding core.

Process Chemistry Scale-Up of Aminopyrimidine Intermediates Requiring Defined Regiochemistry

Process routes that rely on Suzuki–Miyaura coupling of 2-aminopyrimidine-5-boronic acid with 3-bromobenzyl alcohol can directly yield the target meta isomer. Alternative routes using 4-bromobenzyl alcohol produce the para isomer instead. For programs where the meta isomer is pharmacologically essential, specifying (3-(2-aminopyrimidin-5-yl)phenyl)methanol as the qualified intermediate avoids regioisomeric contamination that would require difficult chromatographic separation at scale [1].

Application
Selection Property
Validation Focus
Type II kinase inhibitor synthesis
Meta-bent scaffold with pre-installed hinge-binder
Linker geometry and occupancy of allosteric pocket
PROTAC degrader development
Built-in 2-aminopyrimidine warhead and -OH exit vector
Linker attachment efficiency and ternary complex formation
Fragment-based library screening
Rule-of-three compliant privileged kinase fragment
Hit confirmation and fragment growing from meta-hydroxymethyl
Process-scale intermediate supply
Defined meta regiochemistry avoids isomeric contamination
Regioisomeric purity and coupling reproducibility at scale
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